

# **Application Notes and Protocols for AlphaLISA Assay Detecting TYK2-Protein Interactions**

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family. It plays a pivotal role in cytokine signaling pathways that are crucial for immune responses.[1] TYK2 is activated by various cytokines, including interferons (IFNs) and interleukins (ILs), and subsequently phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. This leads to the dimerization and nuclear translocation of STATs, where they regulate the transcription of target genes involved in inflammation and immunity. The interaction of TYK2 with the cytoplasmic domains of cytokine receptors, such as the interferon-alpha/beta receptor 1 (IFNAR1), is a critical initial step in the signal transduction cascade.[2][3][4] Consequently, the development of robust and high-throughput assays to study the TYK2-protein interactions is of significant interest for the discovery of novel therapeutics for autoimmune and inflammatory diseases.

The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology offers a highly sensitive, no-wash, bead-based immunoassay platform suitable for studying biomolecular interactions.[5][6] This application note provides a detailed protocol for utilizing the AlphaLISA technology to detect and quantify the interaction between TYK2 and IFNAR1.

## **Principle of the Assay**



The AlphaLISA assay for detecting the interaction between TYK2 and IFNAR1 is based on the proximity of two distinct bead types: a Donor bead and an Acceptor bead. In this proposed assay, a tagged recombinant TYK2 protein (e.g., His-tagged) is captured by an Acceptor bead coated with an appropriate antibody or affinity matrix (e.g., anti-His).[7] The interacting partner, a tagged recombinant IFNAR1 protein (e.g., biotinylated), is captured by a Streptavidin-coated Donor bead.[5] When TYK2 and IFNAR1 interact, the Donor and Acceptor beads are brought into close proximity (within 200 nm). Upon laser excitation at 680 nm, the Donor bead generates singlet oxygen molecules. If an Acceptor bead is nearby, the singlet oxygen molecules transfer energy to the Acceptor bead, which then emits light at a specific wavelength (615 nm). The intensity of the emitted light is directly proportional to the extent of the TYK2-IFNAR1 interaction.

**Materials and Reagents** 

Reagent	Supplier	Catalog Number (Example)
Recombinant Human TYK2, His-tagged	BPS Bioscience	40285[8]
Recombinant Human IFNAR1, Biotinylated	Reprokine	RKH01335Bi[9]
AlphaLISA Anti-6His Acceptor Beads	Revvity	AL178C[10]
AlphaLISA Streptavidin Donor Beads	Revvity	6760002S[11]
AlphaLISA Universal Assay Buffer, 5X	Revvity	AL001F
384-well White OptiPlate™	Revvity	6007290
TopSeal™-A PLUS Adhesive Sealing Film	Revvity	6050185

## Experimental Protocols A. Reagent Preparation



- AlphaLISA Universal Assay Buffer (1X): Dilute the 5X AlphaLISA Universal Assay Buffer to 1X with nuclease-free water.
- Recombinant Proteins: Reconstitute the lyophilized His-tagged TYK2 and biotinylated IFNAR1 proteins according to the manufacturer's instructions to create stock solutions.
   Aliquot and store at -80°C. On the day of the experiment, thaw the aliquots on ice and dilute to the desired concentrations in 1X AlphaLISA Universal Assay Buffer.
- AlphaLISA Beads:
  - Anti-His Acceptor Beads: Dilute the stock suspension in 1X AlphaLISA Universal Assay
     Buffer to the desired working concentration.
  - Streptavidin Donor Beads: Dilute the stock suspension in 1X AlphaLISA Universal Assay
     Buffer to the desired working concentration. Note: Donor beads are light-sensitive and
     should be handled in a light-protected environment.

## **B.** Assay Development and Optimization

To establish a robust assay, it is crucial to optimize the concentrations of the recombinant proteins and the AlphaLISA beads.

#### 1. Protein Cross-Titration:

This experiment aims to determine the optimal concentrations of His-TYK2 and Biotin-IFNAR1 that yield the best signal-to-background ratio.

- Prepare serial dilutions of His-TYK2 and Biotin-IFNAR1 in 1X AlphaLISA Universal Assay Buffer.
- In a 384-well plate, add 5 μL of each concentration of His-TYK2 and 5 μL of each concentration of Biotin-IFNAR1 in a matrix format.
- Add 5 μL of diluted Anti-His Acceptor beads to each well.
- Incubate for 60 minutes at room temperature, protected from light.
- Add 5 μL of diluted Streptavidin Donor beads to each well.



- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on an AlphaLISA-compatible plate reader.

Table 1: Representative Data from Protein Cross-Titration

His-TYK2 (nM)	Biotin-IFNAR1 (nM)	AlphaLISA Signal (Counts)	Signal-to- Background
0	0	500	1.0
10	0	550	1.1
0	10	600	1.2
1	1	2000	4.0
10	10	50000	100.0
30	30	150000	300.0
100	100	120000	240.0
300	300	80000	160.0

Note: The above data is representative. Optimal concentrations need to be determined empirically.

#### 2. Bead Titration:

Once the optimal protein concentrations are determined, titrate the Acceptor and Donor beads to further optimize the assay window.

- Use the optimal concentrations of His-TYK2 and Biotin-IFNAR1 determined from the crosstitration experiment.
- Prepare serial dilutions of Anti-His Acceptor beads and Streptavidin Donor beads.
- Perform the assay as described above, varying the concentrations of the beads.

#### Table 2: Representative Data from Bead Titration



Bead Concentration (µg/mL)	AlphaLISA Signal (Counts)	Signal-to-Background
5	80000	160.0
10	150000	300.0
20	160000	320.0
40	155000	310.0

Note: The above data is representative. Optimal concentrations need to be determined empirically.

## C. Final Assay Protocol for TYK2-IFNAR1 Interaction

The following protocol is based on optimized conditions determined from the development experiments.

- Prepare a master mix of His-TYK2 and Biotin-IFNAR1 at 2X the final optimal concentration in 1X AlphaLISA Universal Assay Buffer.
- Add 10 µL of the protein master mix to each well of a 384-well plate.
- Prepare a working solution of Anti-His Acceptor beads at 2X the final optimal concentration.
- Add 5 µL of the Acceptor bead solution to each well.
- Seal the plate with TopSeal<sup>™</sup>-A PLUS and incubate for 60 minutes at room temperature on a
  plate shaker, protected from light.
- Prepare a working solution of Streptavidin Donor beads at 4X the final optimal concentration.
- Add 5 μL of the Donor bead solution to each well.
- Seal the plate and incubate for 60 minutes at room temperature on a plate shaker, protected from light.
- Read the plate on an AlphaLISA-compatible plate reader.

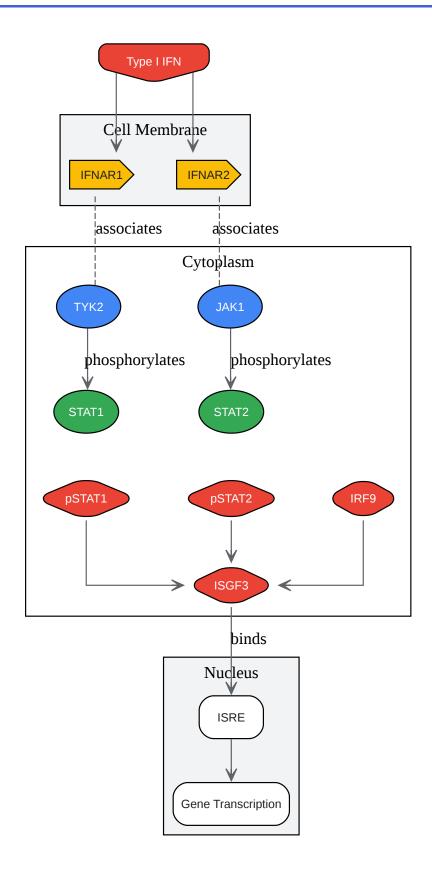


## **Data Analysis and Interpretation**

The primary output of the AlphaLISA assay is the raw signal in arbitrary light units (counts). The signal intensity is directly proportional to the amount of TYK2-IFNAR1 complex formed. For inhibitor screening, the data can be normalized to a positive control (no inhibitor) and a negative control (no protein or beads) to calculate the percent inhibition. The IC50 values for inhibitors can be determined by fitting the dose-response data to a four-parameter logistic equation.

## **Visualizations**

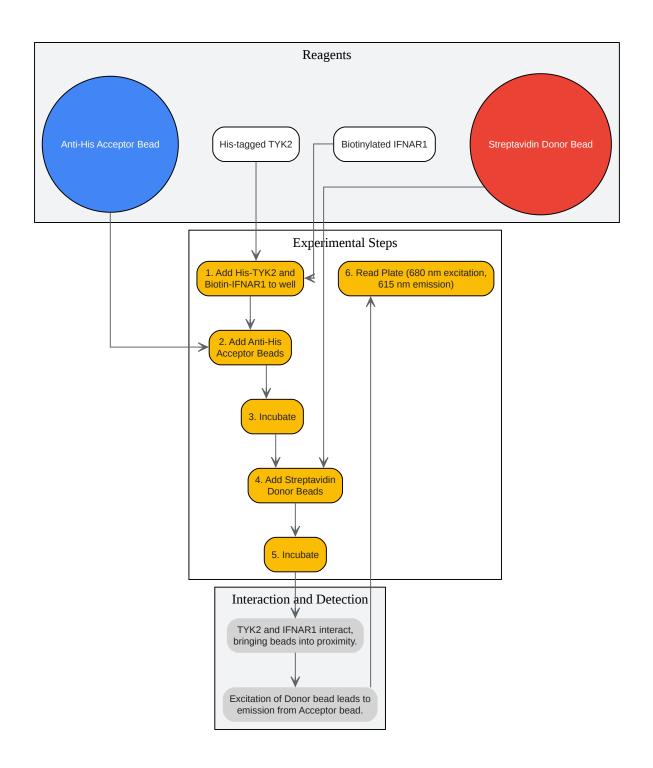




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Caption: TYK2 Signaling Pathway.





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Caption: AlphaLISA Experimental Workflow.



#### Conclusion

The AlphaLISA technology provides a powerful platform for the quantitative analysis of TYK2-protein interactions in a homogeneous, high-throughput format. The detailed protocol and optimization guidelines presented here for the TYK2-IFNAR1 interaction can be adapted to study other TYK2-protein interactions, facilitating the screening and characterization of potential therapeutic inhibitors targeting these critical signaling pathways.

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